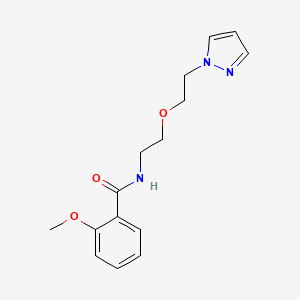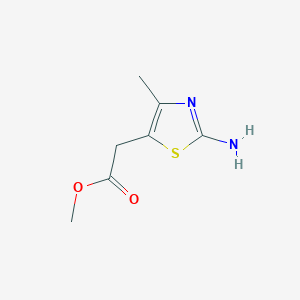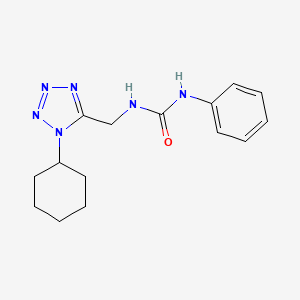
2-Bromo-1-(4-bromo-3,5-dimethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been explored in various studies. For instance, one study discussed the synthesis of a similar compound through a reaction of halogen-exchange. Another study mentioned the synthesis of brominated aromatic ketones from secondary alcohols using ammonium bromide and Oxone .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(4-bromo-3,5-dimethylphenyl)ethanone” can be represented by the molecular formula C10H10Br2O . The presence of bromine atoms and a ketone group in the compound is notable.Scientific Research Applications
Synthesis and Derivative Formation
Fungicidal Activity and Thiazole Derivatives Synthesis : A study by Bashandy et al. (2008) explored synthesizing thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone, showing its potential in creating compounds with fungicidal activity (Bashandy et al., 2008).
Formation of α,β-Unsaturated Ketones : Research by Curti et al. (2007) demonstrated the use of 2-bromo-1-arylethanones in synthesizing α,β-unsaturated ketones, indicating its role in forming chalcone analogues (Curti et al., 2007).
Chemical Analysis and Identification
- Identification and Analysis : A paper by Texter et al. (2018) identified pyrolysis products of related compounds, highlighting the importance of 2-bromo-1-arylethanones in analytical chemistry (Texter et al., 2018).
Chemical Reactions and Properties
Investigating Chemical Reactions : Erdogan and Erdoğan (2019) conducted a computational study on the reactions between imidazole and various 2-bromo-1-arylethanones, revealing insights into the chemical reactivity of these compounds (Erdogan & Erdoğan, 2019).
Phase Transfer Catalyzed Polymerization : Percec and Wang (1990) utilized 4-bromo-2,6-dimethylphenol, a related compound, in the phase transfer catalyzed polymerization process, indicating the relevance of bromo-substituted compounds in polymer chemistry (Percec & Wang, 1990).
Medical and Biological Applications
- Anti-HIV-1 Activity : Novikov et al. (2004) synthesized derivatives of pyrimidin-4(3H)-one containing substituents similar to 2-bromo-1-arylethanones, showing potential anti-HIV-1 activity, thus suggesting a role in medicinal chemistry (Novikov et al., 2004).
Safety and Hazards
The safety data sheet for a similar compound, “2-Bromo-1-(3,4-dimethylphenyl)ethanone”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .
Properties
IUPAC Name |
2-bromo-1-(4-bromo-3,5-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O/c1-6-3-8(9(13)5-11)4-7(2)10(6)12/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIKWDMSHSXCND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2411326.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2411329.png)

![(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2411332.png)
![N-benzyl-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2411333.png)
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(3-methoxyphenyl)methoxy]amine](/img/structure/B2411334.png)
![6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2411335.png)



![2-Amino-6-nitrobenzo[d]thiazol-4-ol](/img/structure/B2411345.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2411347.png)
![2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2411348.png)
